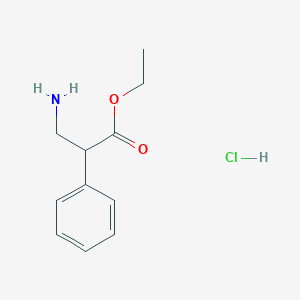

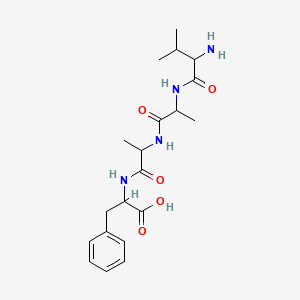

H-Val-Ala-Ala-Phe-OH

Übersicht

Beschreibung

H-Val-Ala-Ala-Phe-OH, also known as VAAFP, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is a member of the opioid family and is known for its analgesic and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The hydrophobic nature of the “H-Val-Ala-Ala-Phe-OH” peptide allows it to be used in drug delivery systems. Its ability to cross cell membranes can be harnessed to transport therapeutic agents directly into cells. This peptide could be modified to carry various drugs, enhancing their bioavailability and efficacy .

Biomaterials for Tissue Engineering

Peptides like “H-Val-Ala-Ala-Phe-OH” can self-assemble into hydrogels, which are promising materials for tissue engineering. These hydrogels can provide a scaffold for cell growth and regeneration, particularly useful in repairing damaged tissues or organs .

Nanomedicine

The self-assembly properties of peptides can lead to the formation of nanostructures that are useful in nanomedicine. “H-Val-Ala-Ala-Phe-OH” could contribute to the creation of nanofibers, nanotubes, or nanoparticles that can serve as carriers for drugs or as part of diagnostic tools .

Antimicrobial Agents

The sequence “H-Val-Ala-Ala-Phe-OH” might exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its incorporation into coatings or films could provide a surface that resists microbial colonization, which is crucial in medical devices and implants .

Supramolecular Chemistry

This peptide can participate in supramolecular chemistry due to its ability to form helical structures through non-covalent interactions. It can be used to study the principles of molecular recognition and self-assembly, which are fundamental in designing complex molecular systems .

Sensory Applications

Peptides containing the “H-Val-Ala-Ala-Phe-OH” sequence can be used in sensory applications, such as the development of biosensors. These peptides can be engineered to have specific binding sites for target molecules, making them useful in detecting various substances .

Wirkmechanismus

Target of Action

Similar peptide derivatives containing the fragment –ala–phe–lys– have been synthesized and shown to have an affinity for plasmin . Plasmin is a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration, in addition to its main role in fibrin cleavage .

Mode of Action

Peptide derivatives with similar structures have been shown to inhibit the amidolytic activity of plasmin . This suggests that H-Val-Ala-Ala-Phe-OH might interact with its target, plasmin, leading to changes in its activity.

Biochemical Pathways

Given its potential interaction with plasmin, it may influence the fibrinolysis pathway, which is the main pathway where plasmin plays a crucial role .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKWKJGMIHTJR-SDADXPQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-Ala-Ala-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.